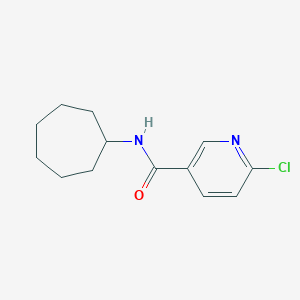
6-chloro-N-cycloheptylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-cycloheptylnicotinamide (CCNA) is a chemical compound that belongs to the class of nicotinamide derivatives. CCNA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival. CCNA has been studied extensively for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
6-chloro-N-cycloheptylnicotinamide exerts its therapeutic effects by inhibiting the activity of PARP, which is an enzyme that plays a crucial role in DNA repair and cell survival. By inhibiting PARP, 6-chloro-N-cycloheptylnicotinamide prevents the repair of damaged DNA, leading to the death of cancer cells. 6-chloro-N-cycloheptylnicotinamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
6-chloro-N-cycloheptylnicotinamide has been shown to have several biochemical and physiological effects. In cancer cells, 6-chloro-N-cycloheptylnicotinamide induces DNA damage and inhibits DNA repair, leading to cell death. 6-chloro-N-cycloheptylnicotinamide has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a crucial step in tumor growth. In addition, 6-chloro-N-cycloheptylnicotinamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-N-cycloheptylnicotinamide has several advantages for lab experiments. It is a potent inhibitor of PARP, which makes it a valuable tool for studying the role of PARP in DNA repair and cell survival. 6-chloro-N-cycloheptylnicotinamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, 6-chloro-N-cycloheptylnicotinamide has some limitations for lab experiments. It is a toxic compound that requires careful handling, and its effects on non-cancer cells are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on 6-chloro-N-cycloheptylnicotinamide. One area of focus is the development of more potent and selective PARP inhibitors, which may have greater therapeutic efficacy and fewer side effects. Another area of focus is the investigation of the role of PARP inhibitors in combination with other cancer therapies, such as immunotherapy. Additionally, there is a need for further research on the potential use of 6-chloro-N-cycloheptylnicotinamide in the treatment of neurodegenerative and inflammatory diseases.
Synthesemethoden
The synthesis of 6-chloro-N-cycloheptylnicotinamide involves several steps, starting with the reaction of 6-chloronicotinic acid with cycloheptylamine to form the corresponding amide. The amide is then subjected to a series of chemical reactions to yield the final product, 6-chloro-N-cycloheptylnicotinamide. The synthesis of 6-chloro-N-cycloheptylnicotinamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-cycloheptylnicotinamide has been extensively studied for its potential therapeutic applications in cancer. PARP inhibitors, such as 6-chloro-N-cycloheptylnicotinamide, have been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. 6-chloro-N-cycloheptylnicotinamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 6-chloro-N-cycloheptylnicotinamide has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
Produktname |
6-chloro-N-cycloheptylnicotinamide |
|---|---|
Molekularformel |
C13H17ClN2O |
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
6-chloro-N-cycloheptylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H17ClN2O/c14-12-8-7-10(9-15-12)13(17)16-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,16,17) |
InChI-Schlüssel |
RVZLLLDQQVFPNT-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)C2=CN=C(C=C2)Cl |
Kanonische SMILES |
C1CCCC(CC1)NC(=O)C2=CN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262896.png)
![4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B262900.png)
![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)

![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)



![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)



